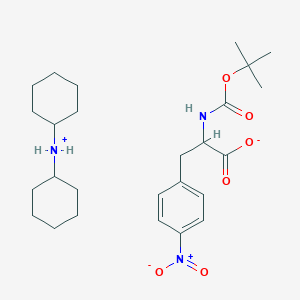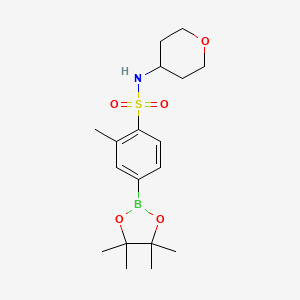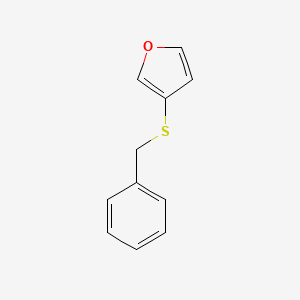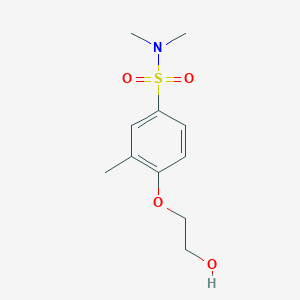![molecular formula C18H18N2O5 B13722717 4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is a complex organic compound that features a biphenyl group, an oxobutanoic acid moiety, and a hydrazino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves multiple steps:
Formation of the biphenyl ether: This can be achieved by reacting 2-bromobiphenyl with sodium phenoxide in the presence of a palladium catalyst.
Acetylation: The biphenyl ether is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Hydrazine addition: The acetylated product is reacted with hydrazine hydrate to form the hydrazino derivative.
Oxobutanoic acid formation: Finally, the hydrazino derivative is reacted with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group.
Reduction: Reduction reactions can target the carbonyl groups in the oxobutanoic acid moiety.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the biphenyl ring.
Aplicaciones Científicas De Investigación
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with biological targets such as enzymes. The biphenyl group can facilitate binding to hydrophobic pockets, while the hydrazino and oxobutanoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or alter protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[2-(Phenylmethoxy)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[2-(Phenylethoxy)acetyl]hydrazino}-4-oxobutanoic acid
Uniqueness
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of the biphenyl group, which can enhance binding affinity and specificity in biological systems. This makes it a valuable compound for medicinal chemistry and biochemical research.
Propiedades
Fórmula molecular |
C18H18N2O5 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
4-oxo-4-[2-[2-(2-phenylphenoxy)acetyl]hydrazinyl]butanoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-16(10-11-18(23)24)19-20-17(22)12-25-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22)(H,23,24) |
Clave InChI |
PQANSKMUXSHZML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


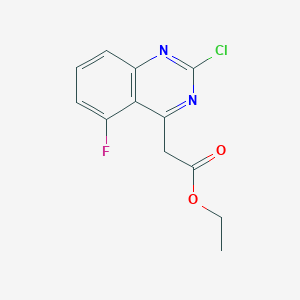
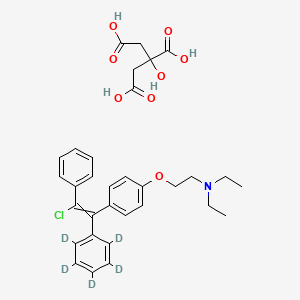


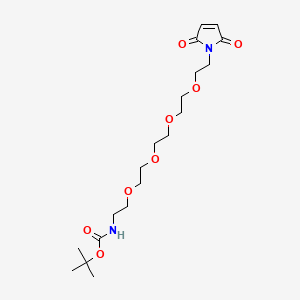

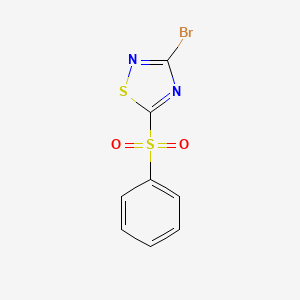
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

